6-Butyl-6H-benzo[4,5]imidazo[1,2-d][1,2,4]triazolo[4,3-b][1,2,4]triazole-3-sulfonic acid
CAS No.:
Cat. No.: VC17916819
Molecular Formula: C13H14N6O3S
Molecular Weight: 334.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N6O3S |
|---|---|
| Molecular Weight | 334.36 g/mol |
| IUPAC Name | 8-butyl-1,8,10,11,13,14-hexazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,9,12,14-hexaene-12-sulfonic acid |
| Standard InChI | InChI=1S/C13H14N6O3S/c1-2-3-8-17-9-6-4-5-7-10(9)18-11-14-15-13(23(20,21)22)19(11)16-12(17)18/h4-7H,2-3,8H2,1H3,(H,20,21,22) |
| Standard InChI Key | VBTCWHRRCCZQBC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN1C2=CC=CC=C2N3C1=NN4C3=NN=C4S(=O)(=O)O |
Introduction
Chemical Structure and Nomenclature
The systematic name of the compound reflects its polycyclic framework and substituents:
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Benzo imidazo[1,2-d]: A benzimidazole moiety fused at the 4,5-positions of the benzene ring to an imidazo[1,2-d]triazole system.
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Triazolo[4,3-b] triazole: A bicyclic structure comprising two triazole rings fused at specific positions.
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6-Butyl: A butyl chain (-C₄H₉) attached to the nitrogen at position 6.
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3-Sulfonic acid: A sulfonic acid group (-SO₃H) at position 3, enhancing hydrophilicity and acidity.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular formula | C₁₆H₁₅N₇O₃S |
| Molecular weight | 401.41 g/mol (calculated) |
The sulfonic acid group () confers high water solubility () and a low pKa () . The conjugated aromatic system may enable UV-Vis absorption in the 250–350 nm range, typical of heteroaromatics .
Synthetic Pathways and Challenges
Synthesizing this compound would likely involve multi-step strategies, drawing from methods used for analogous benzimidazole-triazole hybrids :
Hypothetical Synthesis Route
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Benzimidazole Formation: Condensation of o-phenylenediamine with a carbonyl source under acidic conditions.
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Triazole Ring Construction: Cyclization via Huisgen azide-alkyne cycloaddition or [2+3] dipolar cyclization.
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Sulfonation: Introduction of the sulfonic acid group using chlorosulfonic acid or sulfur trioxide.
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N-Alkylation: Attachment of the butyl group via alkyl halide or Mitsunobu reaction.
Key Challenges
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Regioselectivity: Ensuring correct ring fusion positions during cyclization.
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Solubility Management: Balancing polar sulfonic acid and hydrophobic butyl groups.
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Purification: Separating isomers due to multiple reactive sites .
Physicochemical and Spectroscopic Properties
| Property | Predicted Value |
|---|---|
| Melting point | 210–230°C (decomposes) |
| LogP | 1.2 (calculated) |
| Aqueous solubility | >100 mg/mL at pH 7 |
| λ<sub>max</sub> (UV) | 280 nm, 340 nm (shoulder) |
The sulfonic acid group dominates solubility and ionization behavior, while the butyl chain moderates hydrophobicity .
| Compound Type | Regulatory Status |
|---|---|
| Benzothiazole diamines | Lower priority (no concern) |
| Sulfonated aromatics | Higher priority (monitored) |
Toxicity risks may arise from reactive intermediates during synthesis (e.g., azides, sulfonating agents) .
Future Research Directions
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Synthetic Optimization: Explore microwave-assisted or flow chemistry to improve yield .
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Biological Screening: Test against kinase panels and antimicrobial assays.
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Computational Modeling: Molecular docking against targets like DprE1 (tuberculosis) .
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Material Characterization: Assess conductivity and photoluminescence.
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